![molecular formula C28H18N2O B344309 4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one](/img/structure/B344309.png)
4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,14-Diazaoctacyclo[15661~5,9~0~2,16~0~3,14~0~13,30~0~18,23~0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one is a complex organic compound with a unique structure characterized by multiple fused rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of the core structure through cyclization reactions, followed by the introduction of nitrogen atoms and other functional groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques. The use of continuous flow reactors and other advanced manufacturing technologies could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are being explored, including its ability to interact with specific molecular targets in the body.
Industry: The compound may have applications in the development of new materials with unique properties, such as high strength or conductivity.
Mechanism of Action
The mechanism by which 4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one can be compared with other similar compounds, such as:
4,14-Diazaoctacyclo[15.6.6.15,9.02,16.03,14.018,23.024,29.013,30]triaconta-3,5,7,9(30),10,12,18,20,22,24,26,28-dodecaen-15-ol: This compound has a similar structure but contains an alcohol group instead of a ketone.
4,14-Diazaoctacyclo[15.6.6.15,9.02,16.03,14.018,23.024,29.013,30]triaconta-3,5,7,9(30),10,12,18,20,22,24,26,28-dodecaen-15-amine: This compound has an amine group instead of a ketone, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C28H18N2O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4,14-diazaoctacyclo[15.6.6.15,9.02,16.03,14.018,23.024,29.013,30]triaconta-3,5,7,9(30),10,12,18,20,22,24,26,28-dodecaen-15-one |
InChI |
InChI=1S/C28H18N2O/c31-28-26-24-18-11-3-1-9-16(18)23(17-10-2-4-12-19(17)24)25(26)27-29-20-13-5-7-15-8-6-14-21(22(15)20)30(27)28/h1-14,23-26H |
InChI Key |
MCLNZCFUZHXWAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC8=C7C(=CC=C8)N6C4=O |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC8=C7C(=CC=C8)N6C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


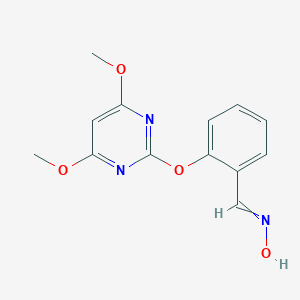
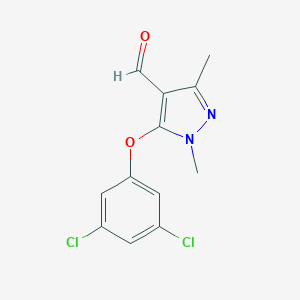
![4-({1-[3-(2-methyl-1H-imidazol-1-yl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzonitrile](/img/structure/B344232.png)
![4-({1-[3-(1H-imidazol-1-yl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzonitrile](/img/structure/B344233.png)
![5-benzylidene-3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B344234.png)

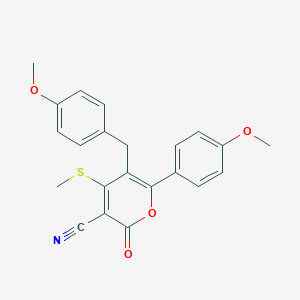
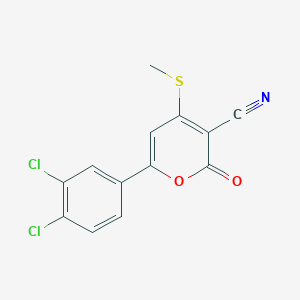
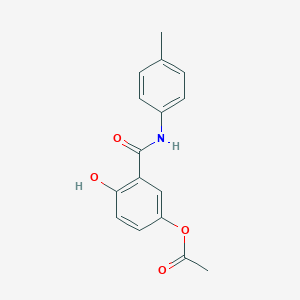
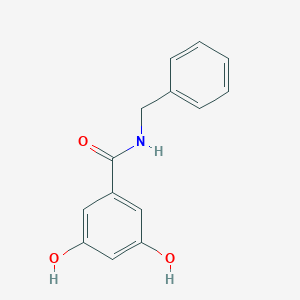


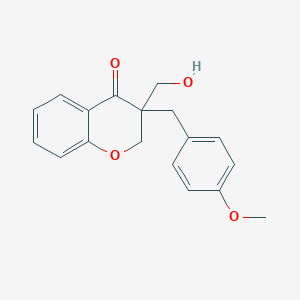
![1-[4,6-Bis(benzyloxy)-2-hydroxy-3-methylphenyl]ethanone](/img/structure/B344251.png)
